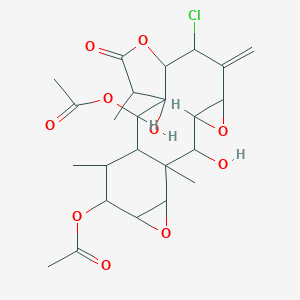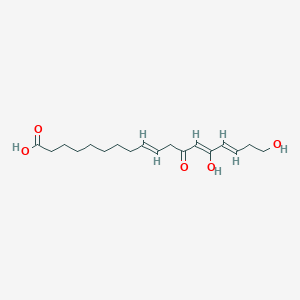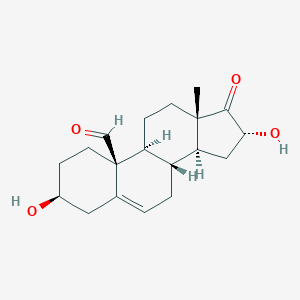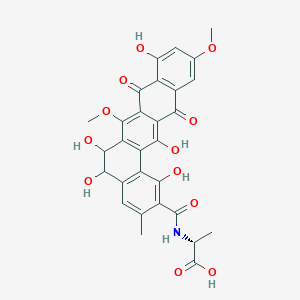
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of key enzymes involved in various metabolic pathways. This leads to a decrease in the production of reactive oxygen species and other harmful molecules, resulting in the observed antioxidant and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- in lab experiments is its high purity and high yield. This makes it easy to obtain the compound in large quantities for use in various experiments. In addition, the compound exhibits significant antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making it a versatile compound for use in various research applications. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and toxicity levels of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-. One direction is to further study the mechanism of action of the compound to gain a better understanding of its biochemical and physiological effects. Another direction is to study the potential applications of the compound in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safe dosage and toxicity levels of the compound to ensure its safety for use in clinical applications. Overall, the potential applications of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- make it an exciting compound for future research and development.
Synthesemethoden
The synthesis of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves the reaction of hept-2-en-1-one with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been studied extensively for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. The compound has also been studied for its potential anticancer activity. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
126335-02-2 |
|---|---|
Produktname |
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- |
Molekularformel |
C16H17N3.ClH |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(Z)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylhept-2-en-1-one |
InChI |
InChI=1S/C15H18N4OS/c1-2-3-9-13(21-15-18-17-11-19(15)16)10-14(20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,16H2,1H3/b13-10- |
InChI-Schlüssel |
RJNUFSZVSJUMSN-RAXLEYEMSA-N |
Isomerische SMILES |
CCCC/C(=C/C(=O)C1=CC=CC=C1)/SC2=NN=CN2N |
SMILES |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
Kanonische SMILES |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
Synonyme |
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)


![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)